1,2,4-Thiadiazole-5-carboxylic acid

Übersicht

Beschreibung

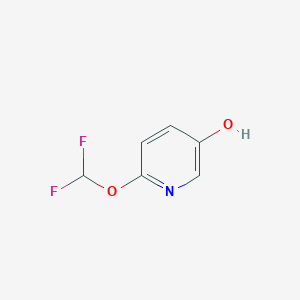

1,2,4-Thiadiazole-5-carboxylic acid is an organic compound with a wide range of applications in the scientific research field. It is a biologically active 1,2,4-thiadiazole derivative .

Synthesis Analysis

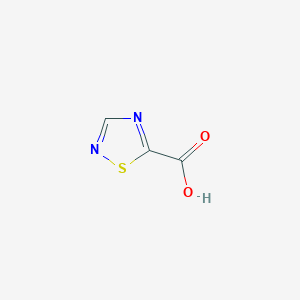

Several new 2,5-disubstituted derivatives of 1,3,4-thiadiazoles were obtained from cyclization of thiosemicarbazide and corresponding p-substituted carboxylic acid in phosphorus oxychloride . Also, five new multicomponent solid forms of the biologically active 1,2,4-thiadiazole derivative with dicarboxylic and hydroxybenzoic acids have been discovered by combined virtual/experimental cocrystal screening .Molecular Structure Analysis

The interplay between the intrinsic hierarchy of the donor/acceptor groups in the 1,2,4-Thiadiazole-5-carboxylic acid molecules and the hydrogen bond pattern in the multicomponent crystals was rationalized using quantitative analysis of molecular electrostatic potential (MEP) surfaces along with periodic DFT computations .Chemical Reactions Analysis

The 1,2,3-thiadiazole ring system is prepared mainly in five ways: cyclization of hydrazones with thionyl chloride (Hurd–Mori synthesis), cycloaddition of diazoalkanes with C=S bond (Pechmann synthesis), hetero-cyclization of α-diazo thiocarbonyl compounds (Wolff synthesis), ring transformation of other sulfur-containing heterocyclic compounds, and elaboration of preformed 1,2,3-thiadiazole .Wissenschaftliche Forschungsanwendungen

- Research : A study synthesized 15 new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide and evaluated their in vitro antimicrobial activity. Notably, compound 15 exhibited high bioactivity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 1.95–15.62 µg/mL and minimum bactericidal concentration (MBC)/MIC ratio of 1–4 µg/mL .

- Research : The synthesis of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide derivatives involved condensation reactions, yielding compounds with characteristic NMR signals .

- Research : While not directly studied for neuroprotection, 1,2,4-thiadiazole-based compounds have shown promise. For example, novel cocrystals of a related 1,2,4-thiadiazole derivative were discovered, suggesting potential applications in neuroprotection .

- Research : Researchers assessed the lipophilicity of the synthesized derivatives. Lipophilicity impacts drug bioavailability and pharmacokinetics .

- Research : The synthesis of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide derivatives involved hydrazide chemistry .

Antimicrobial Activity

Organic Synthesis

Neuroprotection

Lipophilicity Studies

Hydrazide–Hydrazone Chemistry

Drug Discovery

Safety and Hazards

1,2,4-Thiadiazole-5-carboxylic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and dust respirator should be worn when handling this compound .

Wirkmechanismus

Target of Action

1,2,4-Thiadiazole-5-carboxylic acid and its derivatives have been found to exhibit significant biological activities. The primary targets of this compound are often related to its antifungal and anticancer properties . For instance, it has been shown to disrupt the membrane integrity of certain fungi, thereby inhibiting their growth . In the context of cancer treatment, some derivatives have been found to inhibit c-Met kinase, a key player in tumor growth and metastasis .

Mode of Action

The compound interacts with its targets in a way that disrupts their normal function. In the case of antifungal activity, the compound affects mycelial growth by disrupting membrane integrity . When it comes to anticancer activity, the compound inhibits the phosphorylation of c-Met, thereby disrupting cell cycle progression and inducing apoptosis .

Biochemical Pathways

The biochemical pathways affected by 1,2,4-Thiadiazole-5-carboxylic acid are primarily related to cell growth and survival. By disrupting membrane integrity in fungi, it interferes with essential cellular processes, leading to inhibited growth . In cancer cells, the inhibition of c-Met kinase disrupts signaling pathways involved in cell proliferation and survival, leading to cell cycle arrest and apoptosis .

Result of Action

The result of the compound’s action is the inhibition of growth in targeted organisms or cells. In fungi, this manifests as a disruption of mycelial growth . In cancer cells, the compound’s action leads to cell cycle arrest and apoptosis, reducing tumor growth .

Action Environment

The action of 1,2,4-Thiadiazole-5-carboxylic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of the compound and thus its bioavailability . Additionally, the presence of other substances, such as dicarboxylic and hydroxybenzoic acids, can lead to the formation of cocrystals, potentially altering the compound’s properties .

Eigenschaften

IUPAC Name |

1,2,4-thiadiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O2S/c6-3(7)2-4-1-5-8-2/h1H,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTGVJRWEWYIKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NSC(=N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,4-Thiadiazole-5-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2-Oxo-2-piperidin-1-ylethyl)(phenyl)amino]-acetic acid](/img/structure/B3158556.png)

amino]-acetic acid](/img/structure/B3158560.png)

![(4-Chloro-pyrrolo[2,1-f][1,2,4]triazin-5-ylmethyl)-triethyl-ammonium bromide](/img/structure/B3158592.png)

![6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine](/img/structure/B3158616.png)

![N-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopentanamine](/img/structure/B3158630.png)